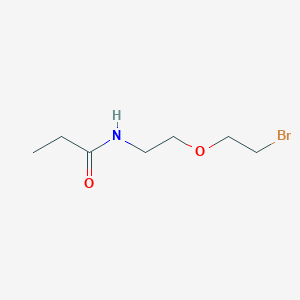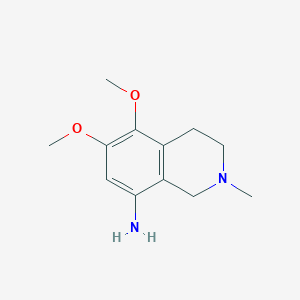
N-Ethylpropionamide-PEG1-Br
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Etilpropionamida-PEG1-Br es un enlazador PROTAC basado en polietilenglicol (PEG). Los PROTAC (Proteolysis Targeting Chimeras) son una clase de moléculas que pueden degradar selectivamente proteínas diana explotando el sistema ubiquitina-proteasoma intracelular . Este compuesto se utiliza en la síntesis de PROTAC, que contienen dos ligandos diferentes conectados por un enlazador; un ligando se dirige a una ligasa de ubiquitina E3, y el otro se dirige a la proteína de interés .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
N-Etilpropionamida-PEG1-Br se puede sintetizar a través de una serie de reacciones químicas que implican la introducción de un átomo de bromo en la cadena de PEG. La ruta sintética suele implicar los siguientes pasos:
Preparación de N-Etilpropionamida: Esto implica la reacción de etilamina con ácido propiónico para formar N-etilpropionamida.
PEGilación: La N-etilpropionamida se hace reaccionar entonces con un derivado de PEG para introducir la cadena de PEG.
Métodos de producción industrial
La producción industrial de N-Etilpropionamida-PEG1-Br sigue rutas sintéticas similares pero a mayor escala. El proceso implica la optimización de las condiciones de reacción para asegurar un alto rendimiento y pureza. Las reacciones se llevan a cabo normalmente en entornos controlados para mantener la consistencia y la calidad .
Análisis De Reacciones Químicas
Tipos de reacciones
N-Etilpropionamida-PEG1-Br experimenta varias reacciones químicas, incluyendo:
Reacciones de sustitución: El átomo de bromo puede sustituirse por otros grupos funcionales, convirtiéndolo en un intermedio versátil para futuras modificaciones químicas.
Reacciones de acoplamiento: Puede participar en reacciones de acoplamiento para formar moléculas más grandes, como los PROTAC
Reactivos y condiciones comunes
Bromación: El bromo o los agentes bromantes se utilizan para introducir el átomo de bromo.
PEGilación: Los derivados de PEG se utilizan para introducir la cadena de PEG.
Reacciones de acoplamiento: Se utilizan diversos agentes de acoplamiento y catalizadores para facilitar la formación de moléculas más grandes
Principales productos formados
Los principales productos formados a partir de estas reacciones incluyen varias moléculas PROTAC, que se utilizan para la degradación selectiva de proteínas .
Aplicaciones Científicas De Investigación
N-Etilpropionamida-PEG1-Br tiene varias aplicaciones de investigación científica, incluyendo:
Química: Se utiliza como enlazador en la síntesis de PROTAC, que son herramientas valiosas para estudiar la función e interacciones de las proteínas.
Biología: Los PROTAC sintetizados utilizando N-Etilpropionamida-PEG1-Br pueden degradar selectivamente proteínas diana, lo que los hace útiles para estudiar vías y procesos biológicos.
Medicina: Los PROTAC tienen aplicaciones terapéuticas potenciales, incluida el tratamiento de enfermedades causadas por la función aberrante de las proteínas.
Industria: Utilizado en el desarrollo de nuevos fármacos y agentes terapéuticos
Mecanismo De Acción
N-Etilpropionamida-PEG1-Br funciona como un enlazador en los PROTAC, que explotan el sistema ubiquitina-proteasoma para degradar selectivamente las proteínas diana. La molécula PROTAC se une tanto a la proteína diana como a una ligasa de ubiquitina E3, acercándolas. Esto facilita la transferencia de moléculas de ubiquitina a la proteína diana, marcándola para su degradación por el proteasoma .
Comparación Con Compuestos Similares
Compuestos similares
- N-(2-(2-Bromoetoxi)etil)propanamida
- N-(2-(2-Bromoetoxi)etil)acetamida
- N-(2-(2-Bromoetoxi)etil)butanamida
Singularidad
N-Etilpropionamida-PEG1-Br es único debido a su estructura basada en PEG, que proporciona una solubilidad y estabilidad mejoradas. Esto lo convierte en un valioso enlazador para la síntesis de PROTAC, ofreciendo ventajas sobre otros compuestos similares .
Propiedades
Fórmula molecular |
C7H14BrNO2 |
|---|---|
Peso molecular |
224.10 g/mol |
Nombre IUPAC |
N-[2-(2-bromoethoxy)ethyl]propanamide |
InChI |
InChI=1S/C7H14BrNO2/c1-2-7(10)9-4-6-11-5-3-8/h2-6H2,1H3,(H,9,10) |
Clave InChI |
QULASMFQNIACBD-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)NCCOCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![Acetamide, N-[2-[(trimethylsilyl)oxy]-4-pyrimidinyl]-](/img/structure/B11882939.png)
![Methyl 2-[(trimethylsilyl)amino]pyridine-3-carboxylate](/img/structure/B11882943.png)
![Ethanone, 1-[5-methyl-2-[(trimethylsilyl)oxy]phenyl]-](/img/structure/B11882949.png)

